4-Methoxypent-1-yn-3-amine
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Overview
Description
4-Methoxypent-1-yn-3-amine is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of a methoxy group (-OCH3) attached to a pentynyl chain with an amine group (-NH2) at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypent-1-yn-3-amine can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with an amine under specific conditions. For instance, the reaction of 4-methoxy-1-pentyne with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Amides, sulfonamides
Scientific Research Applications
4-Methoxypent-1-yn-3-amine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxypent-1-yn-3-amine involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming stable adducts with biological molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-1-yn-3-amine: Similar structure but with a methyl group instead of a methoxy group.
4-Ethoxypent-1-yn-3-amine: Similar structure but with an ethoxy group instead of a methoxy group.
4-Propoxypent-1-yn-3-amine: Similar structure but with a propoxy group instead of a methoxy group
Uniqueness
4-Methoxypent-1-yn-3-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-methoxypent-1-yn-3-amine |
InChI |
InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3 |
InChI Key |
REQJDKXJYIQOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#C)N)OC |
Origin of Product |
United States |
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